molecular formula C16H19ClN2O3S B1673095 JT010 CAS No. 917562-33-5

JT010

Cat. No.: B1673095
CAS No.: 917562-33-5
M. Wt: 354.9 g/mol
InChI Key: KZMAWJRXKGLWGS-UHFFFAOYSA-N
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Description

JT010 is a chemical compound known for its potent and selective activation of the transient receptor potential ankyrin 1 (TRPA1) channel. This receptor is involved in the perception of pain and the detection of environmental stimuli. This compound has been widely used in scientific research to study the role of TRPA1 in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: JT010 is synthesized through a series of chemical reactions involving the formation of a thiazole ring and subsequent modifications. The key steps include:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: JT010 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1. Pain Research
JT010 is primarily utilized in pain research due to its selective activation of hTRPA1. The TRPA1 channel is known to mediate nociceptive signals, and this compound's ability to activate this channel provides insights into pain mechanisms. Studies have demonstrated that this compound induces significant calcium responses in human embryonic kidney cells expressing hTRPA1, confirming its efficacy as a TRPA1 agonist .

2. Inflammatory Conditions
Research indicates that this compound can activate TRPA1 in human fibroblast-like synoviocytes (FLS) under inflammatory conditions but shows minimal activation in mouse dorsal root ganglion cells. This suggests that this compound may have applications in studying human inflammatory diseases, particularly those involving joint inflammation .

Immunological Applications

1. Modulation of T Lymphocyte Activation
Recent studies have explored this compound's effects on T lymphocyte activation. It has been shown to inhibit T cell receptor (TcR)-induced calcium signals in lymphocytes, suggesting a regulatory role for TRPA1 in immune responses. Specifically, this compound demonstrates concentration-dependent inhibitory effects on TcR-induced calcium influx, highlighting its potential as an immunomodulatory agent .

2. Safety Profile in Immune Cells
Unlike other TRPA1 agonists that can cause membrane damage to primary immune cells, this compound maintains cell integrity even at higher concentrations. This characteristic makes it suitable for investigating TRPA1's role in immune cell signaling without compromising cell viability .

Case Study 1: Pain Sensitization Mechanisms

A study investigated the role of this compound in pain sensitization mechanisms using human cell lines. The findings indicated that this compound effectively activates hTRPA1, leading to increased intracellular calcium levels and subsequent pain signaling pathways. This highlights this compound's utility in understanding pain mechanisms at the cellular level.

Case Study 2: Immune Response Regulation

In another study focusing on immune response regulation, researchers applied this compound to murine peritoneal cells to assess its impact on T lymphocyte function. The results demonstrated that this compound inhibited TcR-induced calcium signaling, suggesting a novel approach to modulating immune responses through TRPA1 activation .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Pain ResearchActivates hTRPA1Induces significant calcium responses
Inflammatory ConditionsActivates TRPA1 in FLSEffective under inflammatory conditions
ImmunologyInhibits TcR-induced calcium influxConcentration-dependent inhibition observed
Cell ViabilityMaintains integrity of immune cellsNo membrane damage even at high concentrations

Mechanism of Action

JT010 exerts its effects by selectively activating the TRPA1 channel. The mechanism involves:

Comparison with Similar Compounds

JT010 is unique in its high potency and selectivity for TRPA1 compared to other similar compounds. Some similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in TRPA1 research.

Biological Activity

JT010, chemically known as 2-chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)-N-(3-methoxypropyl)acetamide, is a potent and selective agonist of the transient receptor potential ankyrin 1 (TRPA1) channel. It has garnered attention in pharmacological research due to its ability to activate TRPA1 selectively in human cells while showing minimal activity in murine models. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and implications for therapeutic applications.

TRPA1 Activation

This compound exhibits a remarkable potency in activating human TRPA1 (hTRPA1) with an effective concentration (EC50) of approximately 0.65 nM. This activation is achieved through covalent binding to specific cysteine residues within the TRPA1 channel, particularly Cys621. In contrast, this compound does not activate other TRP channels such as TRPV1, TRPV3, TRPV4, TRPM2, TRPM8, and TRPC5 at concentrations exceeding 1 μM .

Table 1: Comparison of EC50 Values for this compound and Other TRP Channels

Channel TypeEC50 (nM)Activation by this compound
hTRPA10.65Yes
mTRPA1>1000No
TRPV1>1000No
TRPV3>1000No
TRPV4>1000No
TRPM2>1000No
TRPM8>1000No
TRPC5>1000No

Calcium Influx Studies

In studies conducted using human embryonic kidney (HEK) cells expressing hTRPA1, application of this compound led to significant calcium influx (Ca²⁺ responses) at concentrations ranging from 0.3 to 100 nM. Conversely, when tested on HEK cells expressing mouse TRPA1 (mTRPA1), the responses were markedly lower, indicating a species-specific effect .

Effects on Immune Cells

Research has indicated that this compound influences T lymphocyte activation. Specifically, it negatively modulates T cell activation without causing membrane damage even at higher concentrations. This suggests potential applications in immunology and therapeutic interventions for conditions involving T cell dysregulation .

Case Study: this compound and T Lymphocyte Function

A study aimed to investigate the effects of this compound on mouse T cell function found that despite differences in calcium signaling between wild-type and TRPA1 knockout mice, this compound did not significantly alter TcR-stimulated calcium signaling pathways. This highlights its potential as a research tool for understanding immune responses without adversely affecting cell viability .

Implications for Therapeutic Applications

Given its selectivity and potency, this compound serves as a valuable pharmacological tool for studying the role of TRPA1 in various biological systems. Its ability to activate hTRPA1 without affecting other channels opens avenues for targeted therapies in pain management and inflammatory conditions.

Future Research Directions

Further investigations are warranted to explore the therapeutic potential of this compound in clinical settings, particularly concerning pain modulation and immune response regulation. Additionally, elucidating the molecular mechanisms underlying its selective action on hTRPA1 could enhance our understanding of TRP channel biology.

Q & A

Q. How can researchers determine effective concentrations of JT010 for in vitro studies?

Begin with the established EC50 value (0.65 nM) for TRPA1 activation . Use dose-response curves to validate activity in specific experimental systems (e.g., calcium flux assays). Test a concentration range spanning 0.1–100 nM, accounting for solvent effects (e.g., DMSO ≤0.1% v/v). Include positive controls like AITC (a TRPA1 agonist) and negative controls with TRPA1 antagonists (e.g., HC-030031) to confirm target specificity .

Q. What are best practices for preparing and storing this compound stock solutions?

Reconstitute this compound in anhydrous DMSO to a stock concentration of 10–100 mM. Aliquot immediately to avoid freeze-thaw cycles and store at -80°C for ≤1 year. For in vivo use, prepare working solutions in biocompatible vehicles (e.g., 5% DMSO + 30% PEG300 + 60% saline) to minimize solvent toxicity. Validate stock stability via HPLC or mass spectrometry every 6 months .

Q. How can contradictions in this compound's species-specific effects (e.g., human vs. mouse TRPA1) be resolved?

Human TRPA1 exhibits ~100-fold greater sensitivity to this compound than murine TRPA1 . To address species discrepancies:

  • Perform parallel experiments using transfected cell lines expressing human or mouse TRPA1.
  • Validate functional responses with calcium imaging or patch-clamp electrophysiology.
  • Cross-reference with genetic models (e.g., TRPA1-knockout animals) to confirm on-target effects .

Q. What methodologies assess this compound-induced cytotoxicity in immune cell models?

Use Annexin V/7-AAD staining and flow cytometry to quantify apoptosis in this compound-treated lymphocytes. For example, 40 µM this compound increases Annexin V+ cells by 2.5-fold in CD4+ T cells, indicating cytotoxicity . Include viability controls (e.g., untreated cells, ionomycin-treated cells) and measure mitochondrial membrane potential (ΔΨm) with TMRE staining to differentiate apoptosis from necrosis .

Q. How should studies evaluate this compound's selectivity for TRPA1 over related ion channels?

  • Screen off-target activity against TRPV1, TRPM8, and ASIC channels using agonist/antagonist panels.
  • Employ genetic knockdown (siRNA) or knockout models to isolate TRPA1-dependent effects.
  • Compare this compound's potency with structurally distinct TRPA1 agonists (e.g., cinnamaldehyde) to identify assay-specific artifacts .

Q. What experimental controls are critical for this compound studies?

  • Vehicle controls: DMSO at matching concentrations.
  • Pharmacological controls: Co-treatment with TRPA1 antagonists (e.g., A967079).
  • Genetic controls: TRPA1-deficient cells/animals.
  • Functional controls: Calcium chelators (e.g., BAPTA-AM) to confirm calcium signaling dependency .

Q. How should researchers analyze this compound-modulated calcium signaling in lymphocytes?

Use Fluo-3 AM loading and flow cytometry to track intracellular Ca2+ dynamics. For TcR-activated lymphocytes, baseline this compound (1–10 µM) enhances Ca2+ influx by 30–50% within 60 seconds. Normalize fluorescence to baseline (F/F0) and compare peak amplitudes and kinetics across treatment groups .

Q. What considerations guide in vivo this compound dosing from in vitro data?

Apply allometric scaling based on EC50 values and species-specific metabolic rates. For mice, a 10 mg/kg intraperitoneal dose achieves plasma concentrations ~1 µM. Adjust for bioavailability differences (e.g., oral vs. IV administration) and monitor exposure via LC-MS/MS .

Q. How can batch-to-batch variability in this compound activity be mitigated?

  • Perform quality control using NMR and HPLC (purity ≥95%).
  • Validate biological activity with standardized TRPA1 activation assays (e.g., HEK293-hTRPA1 calcium flux).
  • Report lot numbers and storage conditions in publications to enhance reproducibility .

Q. How can this compound research align with FINER criteria for rigorous inquiry?

  • Feasible: Ensure access to TRPA1-specific tools (antibodies, KO models).
  • Novel: Investigate understudied roles (e.g., this compound in T-cell regulation ).
  • Ethical: Adhere to IACUC protocols for in vivo studies.
  • Relevant: Address gaps in TRPA1's immunomodulatory functions .

Properties

IUPAC Name

2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-21-9-3-8-19(15(20)10-17)16-18-14(11-23-16)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAWJRXKGLWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336571
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917562-33-5
Record name 2-Chloro-N-[4-(4-methoxyphenyl)-2-thiazolyl]-N-(3-methoxypropyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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